ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
Description
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine (IUPAC name: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine) is a pyrazole-derived amine characterized by a 1H-pyrazole core substituted with a 2-methylpropyl (isobutyl) group at the N1 position and an ethylamine side chain at the C4 methyl position. Its molecular formula is C₁₁H₂₁N₃, with an average molecular mass of 195.31 g/mol and a monoisotopic mass of 195.1736 g/mol . The compound’s ChemSpider ID is 32763044, and its structural simplicity and functional group arrangement make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-11-5-10-6-12-13(8-10)7-9(2)3/h6,8-9,11H,4-5,7H2,1-3H3 |
InChI Key |
ILLXRBLCRJMSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Scientific Research Applications
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
The biological and physicochemical properties of pyrazole-based amines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Synthetic Accessibility : The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine suggests challenges in introducing bulky substituents, a factor relevant to scaling up the target compound.
- Electronic Effects : Pyridinyl substituents (e.g., in ) introduce aromatic π-systems that may influence binding affinity in biological targets, whereas alkyl groups prioritize hydrophobicity.
Comparison with Non-Pyrazole Heterocyclic Amines
Pyrazole derivatives are often compared to pyrrole or imidazole analogs for functional diversity:
| Compound Name | Core Structure | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Pyrrole | - 2-Methylpropyl (N1) | Reduced aromaticity vs. pyrazole; altered basicity (pKa) | |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine | Benzoimidazole | - Trifluoromethylimidazolyl (C2) | Enhanced metabolic stability due to fluorine substituents |
Key Observations:
- Aromaticity vs. Reactivity : Pyrazoles exhibit stronger aromatic stabilization than pyrroles, reducing susceptibility to electrophilic substitution but enhancing thermal stability .
- Bioactivity : Trifluoromethyl groups (e.g., in ) improve pharmacokinetic profiles by resisting oxidative metabolism, a feature absent in the target compound.
Computational and Experimental Tools
- Structural Analysis : SHELX and Multiwfn are widely used for crystallographic refinement and electron-density topology analysis, respectively.
Biological Activity
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a nitrogen-containing organic compound notable for its structural features, including a pyrazole ring and an ethylamine moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound based on diverse research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C10H19N3
- Molecular Weight : 181.28 g/mol
The presence of the pyrazole ring is crucial for its biological activity, as it allows for interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Anti-inflammatory Properties
This compound has shown promise in inhibiting inflammatory pathways. Studies suggest that compounds with similar structures can modulate cytokine production and reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.
3. Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of pyrazole derivatives. This compound may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses or neuronal signaling.
- Enzyme Inhibition : It can inhibit enzymes that play a role in microbial metabolism or inflammatory processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-5-methylpyrazole | Contains an amino group on the pyrazole | Antimicrobial and anti-inflammatory |
| 4-Aminoantipyrine | Amino group on an antipyrine scaffold | Analgesic and antipyretic |
| 5-Methylpyrazole | Methyl substitution on the pyrazole | Potential neuroprotective effects |
This compound's unique combination of a branched alkyl amine and a methyl-substituted pyrazole ring enhances its solubility and bioavailability compared to other derivatives.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
- Anti-inflammatory Research : In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
